molecular formula HfI4 B086213 Hafnium tetraiodide CAS No. 13777-23-6

Hafnium tetraiodide

Cat. No.: B086213
CAS No.: 13777-23-6
M. Wt: 686.10 g/mol
InChI Key: YCJQNNVSZNFWAH-UHFFFAOYSA-J
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Description

Hafnium tetraiodide is a useful research compound. Its molecular formula is HfI4 and its molecular weight is 686.10 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Electrical Performance of Hafnium Silicate : Hafnium tetrachloride, a compound related to hafnium tetraiodide, is commonly used in the atomic layer deposition of hafnium-based gate dielectrics. The study reveals that chlorine residue from the process affects the electrical performance of the resulting hafnium silicate. Specifically, chlorine incorporation reduces the band gap and potentially enlarges the hysteresis of gate dielectrics (Sun et al., 2008).

  • Infrared Spectroscopy of HfO2 Films : Tetrakis(ethylmethylamido)hafnium and water, often used as precursors for atomic layer deposition of HfO2, were studied using reflection absorption infrared spectroscopy. This technique offers an in-situ diagnostic tool for optimizing the deposition process and understanding the thermal decomposition and surface saturation behaviors during the ALD of HfO2 films (Sperling et al., 2010).

  • ALD Precursors for HfO2 Films : A comparison of different precursors, including this compound, for the early growing stages of HfO2 films deposited by atomic layer deposition (ALD) was conducted. The study used density functional theory to analyze the final structure of HfO2 films, revealing the effects of different precursors on the structural and vibrational parameters of the films. This research is crucial for understanding how different precursors, including this compound, impact the quality and properties of the resulting films (Cortez-Valadez et al., 2016).

  • Resistance Switching in Hafnium Oxide Films : The resistive switching characteristics of hafnium oxide were studied for potential nonvolatile memory device applications. Hafnium oxide films showed a high resistance ratio and the ability to operate below 2 V, indicating their suitability for memory devices. The study provides insights into the electrical properties and potential applications of hafnium oxide in electronic devices (Lee et al., 2008).

  • Phases in Pure Hafnium : The study explores the different phases of pure hafnium, which is crucial for applications ranging from filaments and electrodes to control rods in nuclear reactors. Understanding the different phases of hafnium and their properties is essential for optimizing its use in various applications (Ni et al., 2014).

Future Directions

Hafnium tetraiodide has potential applications in the field of electronics. For instance, hafnium tetrachloride and hafnium oxide are used in microprocessors because the temperature resistance of these compounds make them good substitutes for silicon . Hafnium oxide is used in blue lasers in DVD readers, and hafnium is used in thin film coatings to provide hardness and protection for optical systems .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Hafnium tetraiodide can be achieved through the reaction of hafnium metal with iodine gas. This reaction can be carried out in a sealed tube under vacuum or a controlled atmosphere of inert gas to prevent oxidation of the hafnium metal. The reaction proceeds exothermically and produces Hafnium tetraiodide as a solid product.", "Starting Materials": [ "Hafnium metal (Hf)", "Iodine gas (I2)" ], "Reaction": [ "Place Hafnium metal and iodine gas in a sealed tube under vacuum or controlled atmosphere of inert gas.", "Heat the tube to a temperature of 500-600°C to initiate the reaction.", "Allow the reaction to proceed for several hours until completion.", "Cool the tube to room temperature and open it under an inert atmosphere.", "Collect the solid Hafnium tetraiodide product by filtration or sublimation." ] }

CAS No.

13777-23-6

Molecular Formula

HfI4

Molecular Weight

686.10 g/mol

IUPAC Name

hafnium(4+);tetraiodide

InChI

InChI=1S/Hf.4HI/h;4*1H/q+4;;;;/p-4

InChI Key

YCJQNNVSZNFWAH-UHFFFAOYSA-J

SMILES

I[Hf](I)(I)I

Canonical SMILES

[I-].[I-].[I-].[I-].[Hf+4]

13777-23-6

Origin of Product

United States

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